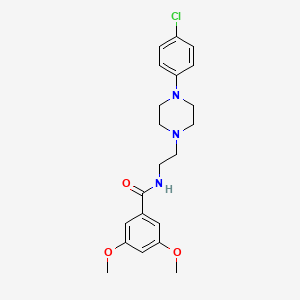

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound known for its high affinity and selectivity towards dopamine D4 receptors. This compound is often used in scientific research due to its potent biochemical and physiological actions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves the reaction of 4-chlorophenylpiperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide has been studied for various biological activities:

Pharmacological Applications

- Antipsychotic Agents : Due to its interaction with dopamine receptors, this compound may have applications in developing new antipsychotic medications that target D4 receptors specifically, potentially leading to fewer side effects compared to traditional antipsychotics.

- Antimalarial Drugs : Given the structural similarities with known antimalarial agents, there is potential for this compound to be explored as a new treatment for malaria .

- CNS Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further studies in treating various CNS disorders beyond psychosis, including anxiety and depression.

Case Study 1: Antipsychotic Potential

A study focused on the synthesis of similar piperazine derivatives revealed that compounds with modifications at the piperazine ring exhibited varying degrees of D4 receptor affinity. This suggests that this compound may also possess unique antipsychotic properties that warrant further investigation .

Case Study 2: Antimalarial Activity

Research on related benzamide derivatives indicated significant activity against P. falciparum, suggesting that structural modifications could enhance efficacy while reducing cytotoxicity . This opens avenues for exploring this compound in malaria treatment strategies.

Wirkmechanismus

The compound exerts its effects by selectively binding to dopamine D4 receptors, which are G-protein coupled receptors involved in the modulation of neurotransmission. Upon binding, it influences the receptor’s activity, leading to changes in intracellular signaling pathways. This can result in altered neuronal activity and neurotransmitter release, which are critical in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is unique due to its high selectivity and affinity for dopamine D4 receptors compared to other similar compounds. This selectivity makes it a valuable tool in research focused on understanding the specific roles of D4 receptors in the brain .

Biologische Aktivität

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, structural characteristics, and biological evaluations, including case studies and data tables.

Chemical Structure and Synthesis

The compound has the molecular formula C21H26ClN3O3 and a molecular weight of 403.9 g/mol. Its structure features a piperazine moiety linked to a chlorophenyl group and a dimethoxybenzamide fragment. The synthesis typically involves multiple steps, including the reaction of piperazine derivatives with chlorinated aromatic compounds and subsequent modifications to introduce the dimethoxybenzamide functionality.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated using the MTT assay, which indicated significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil.

2. Dopamine Receptor Affinity

The compound has been shown to possess high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating its potential as a therapeutic agent for disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease . Its selectivity over D2 receptors further enhances its profile as a promising candidate for neurological applications.

3. Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various bacterial strains. The tube dilution method revealed that it exhibits comparable efficacy to established antibiotics like ciprofloxacin and fluconazole . This suggests potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study involving human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.

Case Study 2: Neuropharmacological Assessment

In vivo studies assessed the compound's effects on locomotor activity in rodent models. The results indicated that it modulated dopaminergic activity without inducing significant side effects commonly associated with antipsychotic medications.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-27-19-13-16(14-20(15-19)28-2)21(26)23-7-8-24-9-11-25(12-10-24)18-5-3-17(22)4-6-18/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRSDFQCXSDCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.